Nootkatol

Catalog No.
S605095
CAS No.
50763-67-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
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Nootkatol

CAS Number

50763-67-2

Product Name

Nootkatol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Synonyms

Nootkatol, Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isomer

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Nootkatol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Nootkatol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nootkatol is primarily located in the membrane (predicted from logP) and cytoplasm.
Beta-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2S,4R,4aS,6R) stereochemistry. It has a role as a plant metabolite.

Nootkatol is a naturally occurring sesquiterpene alcohol with the chemical formula C15H24OC_{15}H_{24}O and is characterized by its unique structure, which includes a complex bicyclic framework. It is primarily derived from the oxidation of valencene, another sesquiterpene found in citrus oils, and is known for its citrus-like aroma and flavor profile. Nootkatol has been isolated from various plant sources, including Alpinia oxyphylla, where it was first identified as a new compound with potential biological activities .

Nootkatol serves as an important intermediate in the synthesis of nootkatone, a compound with significant applications in the flavor and fragrance industries. The transformation from valencene to nootkatol involves hydroxylation reactions, which can be catalyzed by enzymes such as cytochrome P450s. Following this step, nootkatol can be further oxidized to produce nootkatone through various chemical processes .

The general reaction can be summarized as follows:

  • Hydroxylation of Valencene:
    ValenceneEnzymeNootkatol\text{Valencene}\xrightarrow{\text{Enzyme}}\text{Nootkatol}
  • Oxidation of Nootkatol:
    NootkatolOxidizing agentNootkatone\text{Nootkatol}\xrightarrow{\text{Oxidizing agent}}\text{Nootkatone}

Nootkatol exhibits several biological activities that make it of interest in pharmacological research. Notably, it has been shown to possess calcium-antagonistic properties, which may contribute to its potential therapeutic effects . Furthermore, studies indicate that nootkatol can prevent ultraviolet radiation-induced photoaging in skin cells by inhibiting specific ion channels (ORAI1 and TRPV1), suggesting its utility in dermatological applications .

The synthesis of nootkatol can be achieved through several methods:

  • Chemical Synthesis:
    • Nootkatol can be synthesized from valencene via oxidation reactions using various oxidizing agents under controlled conditions. This method often yields a mixture of nootkatol and nootkatone .
  • Microbial Biosynthesis:
    • Recent advances have highlighted the use of microbial systems for the biosynthesis of nootkatol from valencene. This approach utilizes whole-cell systems from fungi or bacteria, providing an environmentally friendly alternative to traditional chemical synthesis methods .
  • Isolation from Natural Sources:
    • Nootkatol can also be extracted from plant materials where it naturally occurs, such as Alpinia oxyphylla.

Nootkatol finds applications across various industries:

  • Flavoring Agent: Due to its pleasant citrus aroma, nootkatol is utilized in food and beverage formulations.
  • Fragrance Industry: It is incorporated into perfumes and scented products for its aromatic properties.
  • Pharmaceuticals: Its biological activities suggest potential uses in therapeutic formulations, particularly in skin care products aimed at photoaging prevention.

Research on the interactions of nootkatol with biological systems indicates that it may modulate calcium channels and other cellular pathways involved in skin health and aging processes. Studies have shown that it can inhibit certain ion channels related to cellular aging and inflammation, making it a candidate for further investigation in dermatological therapies .

Nootkatol shares structural and functional similarities with several other sesquiterpenes. Here are some comparable compounds:

CompoundFormulaKey Characteristics
NootkatoneC15H22OC_{15}H_{22}OOxidized form of nootkatol; widely used in flavors
ValenceneC15H24C_{15}H_{24}Precursor to both nootkatol and nootkatone; citrus aroma
Beta-caryophylleneC15H24C_{15}H_{24}Known for anti-inflammatory properties; found in many essential oils
HumuleneC15H24C_{15}H_{24}Exhibits anti-inflammatory effects; present in hops

Uniqueness of Nootkatol

What sets nootkatol apart from these similar compounds is its specific biological activity related to calcium antagonism and its role as a precursor to the more commercially sought-after nootkatone. Its unique structure contributes to its distinct aroma profile and potential health benefits, making it a valuable compound in both food science and pharmacology.

Nootkatol represents a sesquiterpenoid alcohol belonging to the eremophilane class of natural compounds, characterized by the molecular formula C15H24O [1] [2] [3]. This bicyclic sesquiterpene exhibits a molecular weight of 220.35 grams per mole, reflecting its fifteen-carbon framework with twenty-four hydrogen atoms and a single hydroxyl functional group [1] [2]. The compound is formally designated as 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol, indicating its complex polycyclic structure derived from the eremophilane skeletal framework [1] [2].

The molecular architecture of nootkatol incorporates a decalin core system with specific methyl substitutions and an isopropenyl side chain, contributing to its distinctive chemical and physical properties [3] [4]. The presence of the tertiary alcohol functionality at the C-2 position represents a critical structural feature that influences both the compound's reactivity and its spectroscopic characteristics [1] [9]. The eremophilane backbone structure has been demonstrated to derive from eudesmane precursors through methyl group migration from C-10 to C-5, establishing nootkatol within this well-characterized sesquiterpenoid family [6] [16].

PropertyValueReference
Molecular FormulaC15H24O [1] [2] [3]
Molecular Weight220.35 g/mol [1] [2] [3]
Exact Mass220.18300 [20]
Chemical ClassEremophilane sesquiterpenoid [6] [16]
Functional GroupSecondary alcohol [1] [2]

Stereochemical Analysis and Isomeric Forms

The stereochemical complexity of nootkatol manifests through the existence of two distinct epimeric forms, distinguished by their configuration at the C-2 carbon center [1] [2] [9]. These stereoisomers, designated as alpha-nootkatol and beta-nootkatol, exhibit identical molecular connectivity but differ in their three-dimensional spatial arrangements, resulting in distinct physical, chemical, and biological properties [1] [2].

Alpha-Nootkatol ((2R,4R,4aS,6R) Stereochemistry)

Alpha-nootkatol exhibits the absolute configuration (2R,4R,4aS,6R), representing the cis-epimer at the C-2 position relative to the eremophilane framework [1] [9]. This stereoisomer demonstrates characteristic physical properties including a melting point of 65 degrees Celsius (uncorrected) and displays strong dextrorotatory optical activity with a specific rotation of [α]25D +203° (c 0.5, chloroform) [9]. The compound has been isolated as a white amorphous powder from natural sources, particularly from Alaskan fungi, where stereochemical determination was necessitated due to literature inconsistencies [9].

High-resolution chemical ionization mass spectrometry analysis of alpha-nootkatol yields a molecular ion at m/z 220.18165, closely matching the theoretical value of 220.18272 for the molecular formula C15H24O [9]. The infrared spectrum exhibits characteristic absorption bands at 3440, 1620, and 1510 wavenumbers per centimeter, corresponding to hydroxyl stretching, alkene stretching, and aromatic-like vibrations respectively [9].

PropertyValueReference
Stereochemistry(2R,4R,4aS,6R) [1] [9]
Melting Point65°C (uncorrected) [9]
Optical Rotation[α]25D +203° (c 0.5, CHCl3) [9]
Physical FormWhite amorphous powder [9]
HRMS m/z220.18165 [9]

Beta-Nootkatol ((2S,4R,4aS,6R) Stereochemistry)

Beta-nootkatol possesses the absolute configuration (2S,4R,4aS,6R), representing the trans-epimer and constituting the thermodynamically more stable form under standard conditions [2] [8] [20]. This stereoisomer carries the Chemical Abstracts Service registry number 50763-67-2 and is alternatively designated as trans-nootkatol or (+)-trans-nootkatol in chemical literature [2] [8] [20]. The compound exhibits distinct chromatographic behavior with a retention index of 1712 on DB-5 mass spectrometry columns under standard temperature programming conditions [5].

Beta-nootkatol demonstrates characteristic physicochemical parameters including a calculated octanol-water partition coefficient (LogP) of 3.696, indicating significant lipophilicity [20]. The polar surface area measures 20.23 square angstroms, reflecting the limited hydrogen bonding capacity associated with the single hydroxyl group [20]. Mass spectrometric analysis reveals identical molecular ion characteristics to its alpha-epimer, necessitating stereochemical differentiation through nuclear magnetic resonance spectroscopy or chiral chromatographic methods [2] [5].

PropertyValueReference
Stereochemistry(2S,4R,4aS,6R) [2] [8] [20]
CAS Number50763-67-2 [2] [8] [20]
Retention Index1712 (DB-5 MS) [5]
LogP3.696 [20]
Polar Surface Area20.23 Ų [20]

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for nootkatol stereoisomers through both proton and carbon-13 chemical shift analysis [9] [24] [26]. The carbon-13 nuclear magnetic resonance spectra of both alpha and beta-nootkatol exhibit fifteen distinct carbon signals, consistent with the molecular formula C15H24O and confirming the absence of molecular symmetry [9] [24] [26].

For alpha-nootkatol, the carbon-13 nuclear magnetic resonance spectrum displays characteristic chemical shifts at 150.6, 146.5, 124.7, and 108.9 parts per million, corresponding to the double bond carbons and the isopropenyl substituent [9]. The carbon bearing the hydroxyl group resonates at 68.4 parts per million, while the remaining aliphatic carbons appear between 45.0 and 15.8 parts per million [9]. These chemical shift values demonstrate excellent agreement with literature data for eremophilane-type sesquiterpenoids [9].

Beta-nootkatol exhibits a similar carbon-13 nuclear magnetic resonance pattern with subtle but significant differences reflecting the stereochemical variation at C-2 [9]. The hydroxyl-bearing carbon appears at 65.7 parts per million, representing a 2.7 parts per million upfield shift compared to alpha-nootkatol [9]. The double bond carbons resonate at 154.5, 143.2, 120.8, and 108.3 parts per million, with the remaining aliphatic carbons distributed between 45.8 and 16.0 parts per million [9].

Carbon PositionAlpha-Nootkatol (ppm)Beta-Nootkatol (ppm)
C-1150.6154.5
C-2 (C-OH)68.465.7
C-10146.5143.2
C-11124.7120.8
C-15108.9108.3

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for both stereoisomers, with hydroxyl protons typically appearing as broad signals between 0.5 and 5.0 parts per million depending on solvent and concentration conditions [25] [27]. The isopropenyl protons exhibit characteristic chemical shifts in the vinylic region between 5.0 and 5.3 parts per million, while methyl groups resonate in the typical aliphatic region between 0.9 and 2.0 parts per million [25] [27].

Mass Spectrometry Fingerprints

Mass spectrometric analysis of nootkatol provides characteristic fragmentation patterns essential for compound identification and structural elucidation [14] [30]. Under electron ionization conditions at seventy electron volts, both alpha and beta-nootkatol exhibit molecular ion peaks at m/z 220, corresponding to the molecular weight of 220.35 atomic mass units [14] [30]. The base peak typically appears at m/z 159, resulting from the loss of the isopropenyl substituent (C4H7, 55 atomic mass units) from the molecular ion [30].

Characteristic fragment ions include m/z 189 (loss of 31 atomic mass units, corresponding to CH2OH), m/z 161 (loss of 59 atomic mass units), and m/z 119, representing sequential fragmentation of the eremophilane framework [30]. The fragmentation pattern m/z 93, 95, 119, 159, 161, 189, and 204 has been established as diagnostic for sesquiterpene compounds and their oxygenated derivatives, enabling selective ion monitoring approaches for analytical applications [30].

Tandem mass spectrometry employing electrospray ionization demonstrates enhanced sensitivity and specificity for nootkatol analysis [14]. Under positive ion mode conditions, protonated molecular ions [M+H]+ appear at m/z 221, with characteristic product ions facilitating structural confirmation [14]. The multiple reaction monitoring transition m/z 221 → 163 has been validated for quantitative analysis with linear calibration curves spanning concentration ranges from 10 to 2000 nanograms per milliliter [14].

Ionization MethodMolecular Ion (m/z)Base Peak (m/z)Characteristic Fragments
Electron Ionization22015993, 95, 119, 161, 189, 204
Electrospray Ionization221 [M+H]+163111, 163

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of nootkatol reveals characteristic absorption bands that enable functional group identification and structural confirmation [9] [29] [38]. The hydroxyl stretching vibration appears as a broad, intense absorption between 3200 and 3600 wavenumbers per centimeter, typical of secondary alcohols engaged in hydrogen bonding interactions [9] [29] [38]. For alpha-nootkatol specifically, this absorption occurs at 3440 wavenumbers per centimeter [9].

The carbon-hydrogen stretching vibrations manifest in the 2800 to 3000 wavenumbers per centimeter region, with multiple overlapping bands corresponding to methyl and methylene groups within the eremophilane framework [29] [38]. Alkene carbon-carbon stretching appears at approximately 1620 wavenumbers per centimeter, confirming the presence of the endocyclic double bond system [9] [29]. Additional characteristic absorptions at 1510 wavenumbers per centimeter correspond to skeletal vibrations of the bicyclic system [9].

The carbon-oxygen stretching vibration of the secondary alcohol functionality typically appears between 1000 and 1200 wavenumbers per centimeter, with the exact position dependent on the local molecular environment and hydrogen bonding interactions [38] [40]. Secondary alcohols generally exhibit carbon-oxygen stretching frequencies between 1150 and 1075 wavenumbers per centimeter, distinguishing them from primary alcohols (1075-1000 wavenumbers per centimeter) and tertiary alcohols (1210-1100 wavenumbers per centimeter) [40].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch3440Strong, broadSecondary alcohol
C-H Stretch2800-3000MediumAlkyl groups
C=C Stretch1620MediumEndocyclic alkene
Skeletal vibrations1510MediumBicyclic framework
C-O Stretch1075-1150StrongSecondary alcohol

Physicochemical Properties

Solubility Parameters

The solubility characteristics of nootkatol reflect its predominantly hydrophobic sesquiterpenoid structure with limited polar functionality [16] [17]. Water solubility measurements indicate that nootkatol is practically insoluble in aqueous media, with calculated logarithmic water solubility values of -4.15 (molar basis), corresponding to extremely low aqueous solubility [16] [17]. This limited water solubility stems from the extensive hydrocarbon framework and the single hydroxyl group's insufficient polarity to overcome hydrophobic interactions [16].

Organic solvent solubility demonstrates significantly enhanced dissolution characteristics, with nootkatol showing good solubility in chloroform, ethanol, and methanol [18] [21]. The octanol-water partition coefficient (LogP) measures 3.776, indicating strong preference for lipophilic environments and suggesting ready penetration through biological membranes [17] [20]. This partition coefficient value places nootkatol within the optimal range for biological activity while maintaining sufficient aqueous contact for physiological processes [17] [20].

The McGowan molecular volume calculation yields 202.060 milliliters per mole, providing a measure of the molecular size and shape that influences both solubility and transport properties [17]. The polar surface area of 20.23 square angstroms reflects the limited hydrogen bonding capacity associated with the single hydroxyl substituent [20]. These parameters collectively indicate that nootkatol exhibits typical sesquiterpenoid solubility behavior with strong lipophilic character [16] [17].

Solubility ParameterValueMethodReference
Water Solubility (log10)-4.15Crippen Calculated [17]
Octanol-Water LogP3.776Crippen Calculated [17]
McGowan Volume202.060 ml/molMcGowan Calculated [17]
Polar Surface Area20.23 ŲCalculated [20]

Thermal Stability

Thermal stability analysis of nootkatol reveals characteristic temperature-dependent behavior typical of sesquiterpenoid alcohols [9] [17] [19]. Alpha-nootkatol exhibits a melting point of 65 degrees Celsius under uncorrected conditions, indicating moderate thermal stability in the solid state [9]. This melting point reflects the balance between intermolecular hydrogen bonding interactions and van der Waals forces within the crystal lattice [9] [19].

Calculated thermodynamic parameters using the Joback group contribution method predict a boiling point of 648.13 Kelvin (375 degrees Celsius) under standard atmospheric pressure conditions [17]. The critical temperature reaches 853.75 Kelvin (580 degrees Celsius), while the critical pressure measures 2041.91 kilopascals [17]. These elevated critical parameters reflect the substantial molecular weight and intermolecular interactions characteristic of sesquiterpenoid compounds [17].

Enthalpy measurements indicate a fusion enthalpy of 20.89 kilojoules per mole and a vaporization enthalpy of 63.51 kilojoules per mole [17]. These values demonstrate the energy requirements for phase transitions and provide insight into the strength of intermolecular interactions [17] [19]. The relatively high vaporization enthalpy reflects both the molecular size and the contribution of hydrogen bonding through the hydroxyl functionality [17] [22].

Thermal PropertyValueMethodReference
Melting Point (α-nootkatol)65°CExperimental [9]
Boiling Point648.13 K (375°C)Joback Calculated [17]
Critical Temperature853.75 K (580°C)Joback Calculated [17]
Critical Pressure2041.91 kPaJoback Calculated [17]
Fusion Enthalpy20.89 kJ/molJoback Calculated [17]
Vaporization Enthalpy63.51 kJ/molJoback Calculated [17]

Molecular Interactions

The molecular interaction profile of nootkatol encompasses hydrogen bonding, van der Waals forces, and hydrophobic interactions that govern its physical and chemical behavior [16] [23] [36]. The secondary alcohol functionality serves as both hydrogen bond donor and acceptor, enabling intermolecular association through hydroxyl group interactions [38] [40]. These hydrogen bonding capabilities contribute significantly to the compound's physical properties including melting point elevation and solubility characteristics in protic solvents [38] [40].

Van der Waals interactions dominate the intermolecular forces due to the extensive hydrocarbon framework of the eremophilane skeleton [16] [17]. The bicyclic structure provides substantial surface area for dispersion force interactions, contributing to the compound's cohesive energy density and influencing its phase behavior [16] [17]. The isopropenyl substituent adds additional conformational flexibility that affects molecular packing and interaction strength [17].

Hydrophobic interactions play a crucial role in nootkatol's biological and environmental behavior, particularly in membrane partitioning and protein binding interactions [16] [36]. The high octanol-water partition coefficient indicates strong preference for lipophilic environments, suggesting favorable interactions with biological membranes and hydrophobic protein domains [16] [36]. These interactions contribute to the compound's bioavailability and tissue distribution characteristics [23] [36].

The optical activity exhibited by nootkatol stereoisomers reflects the chiral molecular environment and provides insight into molecular recognition processes [31] [34]. Alpha-nootkatol's strong dextrorotatory behavior ([α]25D +203°) indicates significant interaction with plane-polarized light, demonstrating the asymmetric electronic environment around the chiral centers [9] [31]. This optical activity suggests potential for stereoselective molecular interactions in biological systems [31] [34].

Interaction TypeCharacteristicsImpactReference
Hydrogen BondingO-H donor/acceptorSolubility, melting point [38] [40]
van der WaalsExtensive hydrocarbon surfaceCohesive forces [16] [17]
HydrophobicHigh LogP (3.776)Membrane partitioning [16] [36]
Optical Activity[α]25D +203° (α-form)Chiral recognition [9] [31]

Citrus Species Profiles

Citrus species constitute the most extensively studied botanical sources of nootkatol, with the compound being detected across multiple species within the Rutaceae family. Grapefruit (Citrus paradisi Macfadyen) emerges as a particularly important source, containing nootkatol concentrations ranging from 0.1 to 0.5 percent in the peel essential oil [4] [5]. The compound is primarily localized within the oil cells and secretory cavities of the flavedo, the outermost layer of the citrus peel [5] [6].

Sweet orange (Citrus sinensis L. Osbeck) demonstrates moderate nootkatol accumulation, with concentrations typically ranging from 0.1 to 0.3 percent in peel extracts [5] [6]. Gas chromatography-mass spectrometry analysis has confirmed the presence of nootkatol in both Valencia and navel orange varieties, though concentrations may vary based on cultivar and growing conditions [7] [8].

Lemon (Citrus limon L. Burman f.) exhibits lower nootkatol content compared to other citrus species, with concentrations generally ranging from 0.1 to 0.2 percent in peel essential oils [5] [6]. The compound distribution follows similar patterns to other citrus species, being concentrated primarily in the essential oil glands of the pericarp [9].

Additional citrus species including lime (Citrus aurantifolia), bergamot (Citrus bergamia), and pummelo (Citrus grandis) have been documented to contain nootkatol, though generally at lower concentrations than grapefruit [5] [6] [10]. The hierarchical cluster analysis of citrus volatile profiles places species containing higher nootkatol concentrations in distinct taxonomic groupings, suggesting evolutionary relationships influence sesquiterpene biosynthetic capabilities [5].

Presence in Alpinia oxyphylla

Alpinia oxyphylla Miquel represents a particularly significant source of nootkatol among non-citrus species. This medicinal plant, belonging to the Zingiberaceae family, accumulates nootkatol primarily in its fruits, with concentrations ranging from 0.2 to 1.0 percent [2] [3] [11]. The compound was first structurally characterized from this species, establishing its significance as a calcium-antagonistic sesquiterpene [3] [12].

Detailed phytochemical analysis of A. oxyphylla reveals that nootkatol biosynthesis follows a complex pathway involving multiple cytochrome P450 enzymes. The valencene synthase AoVS initiates the biosynthetic cascade, followed by specific oxidases including AoCYP6, AoCYP9, and AoCYP18 that facilitate the conversion of valencene to nootkatol [2]. Tissue-specific analysis demonstrates that nootkatol accumulation is highest in mature fruits, with concentrations decreasing in roots and leaves [13] [11].

The compound distribution within A. oxyphylla tissues follows distinct patterns, with fruits showing the highest abundance of flavonoids and sesquiterpenes including nootkatol. Liquid chromatography-mass spectrometry analysis confirms nootkatol presence at retention times of approximately 8.9 minutes, providing reliable identification markers for quality control purposes [11] [14].

Other Plant Sources

Alaska cedar (Chamaecyparis nootkatensis) represents an exceptional source of nootkatol, with heartwood containing remarkably high concentrations of 5.2 percent [15]. This coniferous species accumulates nootkatol as part of its natural defense mechanism against fungal and insect attack. Steam distillation of heartwood essential oil yields significant quantities of nootkatol, making it a potentially valuable commercial source [15] [16].

Murraya koenigii (curry leaf) contains nootkatol at concentrations of approximately 0.2 percent in fresh leaves [17]. Gas chromatography analysis identifies nootkatol alongside other sesquiterpenes, contributing to the overall volatile profile that imparts characteristic aroma properties to this culinary and medicinal plant [17] [18].

Vetiver (Chrysopogon zizanioides) roots contain trace amounts of nootkatol, typically below 0.1 percent [19]. While concentrations are relatively low, the compound contributes to the complex sesquiterpene profile that characterizes vetiver essential oil. The presence of nootkatol in vetiver represents an interesting chemotaxonomic marker linking this grass species to other nootkatol-containing plants [20].

Additional plant sources documented to contain nootkatol include various essential oil-bearing species across different botanical families. These include members of the Asteraceae, Myrtaceae, and Lamiaceae families, though concentrations typically remain below 0.5 percent [21] [17] [22].

Environmental Factors Affecting Biosynthesis

Environmental conditions exert profound influence on nootkatol biosynthesis across plant species. Temperature emerges as a critical factor, with optimal nootkatol production occurring at temperatures between 25-30°C [23] [24]. Enzyme activity studies demonstrate that cytochrome P450 oxidases responsible for nootkatol formation exhibit maximum catalytic efficiency within this temperature range, with activity decreasing significantly at temperatures below 15°C or above 35°C [23].

pH conditions significantly affect nootkatol biosynthetic pathways, with optimal production occurring at pH values between 5.0 and 7.0 [23] [24]. Research on microbial biosynthesis systems indicates that pH values outside this range result in decreased enzyme stability and reduced nootkatol yields. The buffering capacity of plant tissues helps maintain optimal pH conditions for sesquiterpene biosynthesis [24].

Light exposure influences nootkatol accumulation through its effects on terpenoid biosynthetic pathways [21]. Moderate sunlight exposure stimulates the expression of genes encoding key biosynthetic enzymes, while excessive light stress may redirect metabolic resources away from sesquiterpene production. Seasonal variations in light quality and duration contribute to fluctuations in nootkatol content observed in field-grown plants [25].

Soil nutrient availability affects nootkatol biosynthesis through complex metabolic interactions [26] [27]. Nitrogen availability particularly influences sesquiterpene pathways, with balanced nitrogen-phosphorus-potassium ratios promoting optimal nootkatol production. Nutrient stress conditions may either stimulate or inhibit nootkatol biosynthesis depending on the specific limiting factor and plant species involved [28] [29].

Water availability demonstrates complex effects on nootkatol production [21] [25]. Moderate water stress often stimulates sesquiterpene biosynthesis as part of plant defense mechanisms, while severe drought conditions typically reduce overall metabolic activity including nootkatol production. Well-drained soil conditions generally favor nootkatol accumulation by preventing waterlogging stress that can disrupt normal biosynthetic processes.

Chemotaxonomic Significance

Nootkatol distribution patterns provide valuable insights into plant evolutionary relationships and taxonomic classifications [21] [17] [18]. The presence of nootkatol across diverse plant families suggests either ancient biosynthetic pathways or convergent evolution of sesquiterpene production mechanisms. Comparative analysis of nootkatol-containing species reveals interesting phylogenetic relationships that complement traditional morphological taxonomy [21].

Within the Rutaceae family, nootkatol distribution correlates with established citrus phylogeny, with species more closely related to Citrus maxima and Citrus limon showing higher nootkatol concentrations [30]. This distribution pattern supports molecular phylogenetic studies and provides chemical evidence for evolutionary relationships among citrus species [5] [6].

The Zingiberaceae family demonstrates significant chemotaxonomic importance through nootkatol presence in Alpinia oxyphylla [2] [13]. This occurrence suggests that sesquiterpene biosynthetic capabilities may be more widespread within the ginger family than previously recognized, warranting systematic investigation of related species for similar compounds.

Gymnosperms, particularly Alaska cedar, represent an evolutionarily distinct lineage containing high nootkatol concentrations [15] [16]. This occurrence suggests ancient origins for nootkatol biosynthetic pathways, predating the evolution of flowering plants. The exceptionally high concentrations in coniferous heartwood indicate specialized ecological functions related to pathogen resistance and wood preservation.

Comparative chemotaxonomic analysis reveals that nootkatol-producing species often share common ecological niches or environmental pressures [21] [25]. Many nootkatol-containing plants inhabit regions with high pathogen pressure or herbivore activity, suggesting that nootkatol production may represent an adaptive response to biotic stress factors.

Quantitative Distribution in Plant Tissues

Quantitative analysis of nootkatol distribution within plant tissues reveals distinct accumulation patterns that reflect biosynthetic activity and ecological functions [31] [27] [32]. Essential oil glands consistently demonstrate the highest nootkatol concentrations, often ranging from 1 to 5 percent of total volatile content [5] [15]. These specialized structures serve as both biosynthetic sites and storage compartments for sesquiterpenes.

Fruit pericarp tissues, particularly in citrus species, accumulate substantial nootkatol quantities ranging from 0.5 to 1.0 percent [4] [5]. The compound localizes primarily within oil cells and secretory cavities that develop during fruit maturation. Developmental studies indicate that nootkatol accumulation increases progressively as fruits approach full maturity [10] [33].

Leaf epidermis shows moderate nootkatol concentrations, typically 0.1 to 0.5 percent in most species [21] [17] [22]. Epidermal cells contain specialized trichomes and oil-secreting structures that contribute to overall nootkatol production. The distribution often correlates with leaf age and position, with younger leaves generally containing higher concentrations.

Heartwood tissues in woody species demonstrate unique accumulation patterns, with Alaska cedar exhibiting exceptional concentrations of 5.2 percent [15]. This accumulation represents long-term storage rather than active biosynthesis, with nootkatol serving protective functions against wood-degrading organisms. The compound deposits within extractive-containing cells that develop during heartwood formation.

Root tissues generally contain lower nootkatol concentrations, typically 0.1 to 0.2 percent [20] [13]. Parenchyma cells appear to be the primary sites of accumulation, though concentrations remain substantially lower than in above-ground tissues. This distribution pattern suggests that nootkatol biosynthesis is primarily focused in photosynthetic and reproductive organs.

Stem cortex demonstrates variable nootkatol content depending on species and developmental stage [21] [22]. Concentrations typically range from 0.1 to 0.3 percent, with cortical cells serving as temporary storage sites during transport to other tissues. Young stems often contain higher concentrations than mature, lignified tissues.

XLogP3

3.9

Other CAS

50763-67-2
53643-07-5

Wikipedia

Nootkatol

Dates

Last modified: 02-18-2024

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